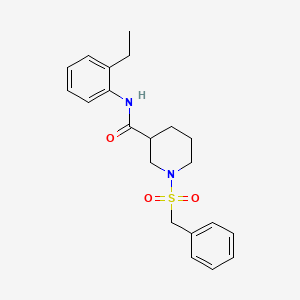![molecular formula C18H14FN5OS B11247945 4-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11247945.png)
4-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide: is a fascinating compound with a hybrid nucleus, combining two pharmaceutically active moieties: triazole and thiadiazine. Let’s explore its synthetic approaches, pharmacological activities, and applications.
Preparation Methods
The synthesis of this compound involves several steps. One approach is the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with the appropriate precursor in the presence of a catalyst. For example, the reaction of 6a with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol yields the desired compound .
Chemical Reactions Analysis
Reactivity: This compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For instance, oxidation reactions may involve oxidants like KMnO4 or PCC.
Major Products: The products formed from these reactions will vary based on the specific reaction type and conditions.
Scientific Research Applications
4-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide: finds applications in:
Chemistry: As a synthetic intermediate for designing novel compounds.
Biology: It may exhibit biological activity, making it relevant for drug discovery.
Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory effects.
Industry: Its unique structure could inspire new materials or functional molecules.
Mechanism of Action
The compound likely interacts with specific molecular targets and pathways, influencing cellular processes. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While exploring similar compounds, we find other triazolothiadiazines with distinct substituent patterns. Highlighting its uniqueness, we can compare it to related structures.
Properties
Molecular Formula |
C18H14FN5OS |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-fluoro-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C18H14FN5OS/c1-11-21-22-18-24(11)23-17(26-18)14-4-2-12(3-5-14)10-20-16(25)13-6-8-15(19)9-7-13/h2-9H,10H2,1H3,(H,20,25) |
InChI Key |
PXVUDHCHQZLDFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11247875.png)

![Methyl 3-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11247884.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11247888.png)
![N-benzyl-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B11247891.png)
![N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)thiophene-2-carboxamide](/img/structure/B11247893.png)

![4-[1-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11247901.png)
![N-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)methyl]-2-{N-[(2-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B11247917.png)
![5-(methylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11247922.png)
![1,1'-[6-(4-chlorophenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11247934.png)
![6-chloro-N-(3-methylbutyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11247940.png)

![N-[4-(benzyloxy)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11247952.png)
